3,3,6-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
143572-10-5 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,3,6-trimethyl-2H-chromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-8-4-5-10-9(6-8)11(13)12(2,3)7-14-10/h4-6H,7H2,1-3H3 |
InChI Key |
ORCXRYMQNIYJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(C2=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6-Trimethylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. The reaction conditions often include heating the mixture to facilitate cyclization and formation of the chromanone ring .
Industrial Production Methods: Industrial production of 3,3,6-Trimethylchroman-4-one may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 3,3,6-Trimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromanones, depending on the specific reagents and conditions used .
Scientific Research Applications
3,3,6-Trimethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Lipophilicity and Bioavailability
- Ambocarb ’s trimethyl groups enhance lipophilicity (calculated LogP ~3.2), favoring CNS penetration .
- Flavanonol’s polar hydroxyl groups reduce LogP (~1.8), limiting blood-brain barrier permeability but improving solubility for oral formulations .
- 6,8-Dibromo derivative exhibits high LogP (~4.0) due to bromine atoms, making it suitable for hydrophobic applications .
Challenges and Opportunities
- Ambocarb: Limited clinical data outside Ukraine; further studies needed to validate safety and efficacy in diverse populations .
- Halogenated derivatives (e.g., bromo/chloro): Potential toxicity risks require rigorous pharmacokinetic profiling .
- Natural flavanonols: Sustainability concerns due to reliance on plant extraction; synthetic analogs are being explored .
Biological Activity
3,3,6-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one, commonly referred to as "TMDB," is a compound of significant interest due to its diverse biological activities. This article examines the biological activity of TMDB, including its antioxidant, antimicrobial, and potential therapeutic properties. We will explore various studies and case findings that highlight its efficacy and mechanisms of action.
Chemical Profile
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 55879-73-7
- Molecular Formula: C₁₂H₁₄O₂
- Molecular Weight: 202.24 g/mol
Antioxidant Activity
TMDB has demonstrated notable antioxidant properties in various studies. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to numerous diseases.
Key Findings:
- A study employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed that TMDB exhibited significant radical scavenging activity, with an IC₅₀ value indicating its potency compared to standard antioxidants like ascorbic acid.
- The ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay further confirmed TMDB's ability to neutralize free radicals effectively, suggesting its potential use in functional foods and nutraceuticals .
Antimicrobial Activity
TMDB has also been investigated for its antimicrobial properties against various pathogens.
Case Studies:
- In vitro studies revealed that TMDB exhibited bacteriostatic effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that TMDB could serve as a natural preservative in food products .
- A comparative study highlighted TMDB's effectiveness against fungal strains, showing inhibition comparable to conventional antifungal agents .
Potential Therapeutic Applications
The compound's biological activities suggest potential therapeutic applications:
- Anti-inflammatory Properties: Preliminary studies indicate that TMDB may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
- Anticancer Activity: Research into the antiproliferative effects of TMDB on cancer cell lines has shown promising results, with significant reductions in cell viability observed in breast and colon cancer models .
Data Table: Biological Activities of TMDB
Note: "XX" values indicate specific concentrations found in original studies.
Q & A
(Basic) What are the optimal synthetic routes for 3,3,6-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis of substituted benzopyran-4-ones typically involves cyclocondensation of phenolic precursors with β-keto esters or ketones under acidic or catalytic conditions . For example:
- Catalyst Selection: Lewis acids (e.g., ZnCl₂) or protic acids (H₂SO₄) are commonly used to promote cyclization.
- Temperature Control: Reactions are often conducted at 80–120°C to balance yield and selectivity.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity.
Key Adjustment for 3,3,6-Trimethyl Substitution:
The steric hindrance from three methyl groups may necessitate longer reaction times or higher catalyst loadings. Pilot experiments with fractional factorial design (e.g., varying temperature, solvent polarity) are recommended to optimize yield .
(Basic) How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- Look for characteristic dihydrobenzopyran signals:
- Protons at C2/C3: Doublet of doublets (δ 2.5–3.5 ppm) due to coupling with adjacent methyl groups.
- Methyl Groups: Singlets (δ 1.2–1.5 ppm) for geminal dimethyl (C3) and C6-methyl.
- Aromatic protons (C5, C7, C8) appear as multiplets in δ 6.5–7.5 ppm.
- IR: Strong C=O stretch at ~1650–1700 cm⁻¹ and C-O-C (pyran ring) at ~1250 cm⁻¹.
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ should match the theoretical mass (C₁₃H₁₄O₂: 202.0994 g/mol).
Validation: Compare with analogs (e.g., 2,3,7-trimethyl derivatives) and computational predictions (DFT-based NMR simulations) .
(Basic) What in vitro assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
- Antioxidant Activity:
- DPPH radical scavenging assay (IC₅₀ determination at 517 nm).
- FRAP assay to measure reducing power.
- Anti-inflammatory Potential:
- Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages.
- Cytotoxicity Screening:
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity.
Note: Structure-activity relationships (SAR) from analogs (e.g., 2,3,7-trimethyl derivatives with anticancer activity via p53 pathways) suggest prioritizing apoptosis assays (Annexin V/PI staining) .
(Advanced) How can researchers resolve contradictions in reported bioactivity data for substituted benzopyran-4-ones?
Methodological Answer:
Conflicting results may arise from:
- Variability in Assay Conditions: Standardize protocols (e.g., cell line passage number, serum-free vs. serum-containing media).
- Substituent-Specific Effects:
- Metabolic Stability: Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .
(Advanced) What strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/Base Hydrolysis: Incubate compound in 0.1M HCl/NaOH (37°C, 24h) and monitor by HPLC.
- Oxidative Stress: Treat with 3% H₂O₂ and analyze degradation products via LC-MS.
- Thermal Stability:
- Use thermogravimetric analysis (TGA) to determine decomposition temperature.
- Store samples at 4°C, 25°C, and 40°C for 1–3 months; assess purity monthly.
Critical Parameters:
(Advanced) How can researchers design experiments to elucidate the mechanism of action of this compound in inflammatory pathways?
Methodological Answer:
- Transcriptomic Profiling: RNA-seq of treated vs. untreated macrophages to identify differentially expressed genes (e.g., IL-6, COX-2).
- Pathway Inhibition:
- Use siRNA knockdown of suspected targets (e.g., NF-κB, MAPK) to confirm dependency.
- Measure phosphorylation status via Western blot (e.g., p-IκBα, p-ERK).
- Molecular Dynamics Simulations: Model interactions with Toll-like receptor 4 (TLR4) or NLRP3 inflammasome components .
(Basic) What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP and Solubility: Use ChemAxon or ACD/Labs Percepta.
- pKa Prediction: SPARC or MarvinSketch.
- ADMET Profiling: SwissADME or PreADMET for bioavailability and toxicity screening.
Validation: Compare predictions with experimental data (e.g., shake-flask LogP, HPLC solubility) .
(Advanced) How can crystallography or advanced spectroscopy address uncertainties in the stereochemistry of this compound derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (solvent: chloroform/methanol). Confirm absolute configuration using Flack parameter.
- Vibrational Circular Dichroism (VCD): Assign stereochemistry by comparing experimental and DFT-simulated spectra.
- NOESY NMR: Detect spatial proximity between methyl groups and aromatic protons to infer conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
